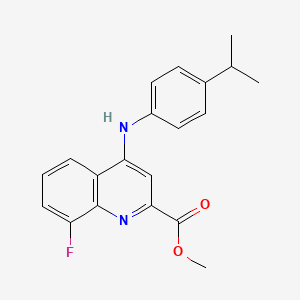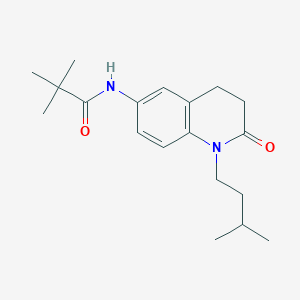
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as PT-141, is a synthetic peptide that has been studied for its potential use in treating sexual dysfunction and other related disorders. PT-141 is a derivative of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH), which is involved in the regulation of various physiological functions.
Scientific Research Applications
Synthetic Methods and Characterization
The development and characterization of new compounds with the tetrahydroquinoline moiety have been extensively explored in recent research. For instance, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through acetylation and nucleophilic substitution reactions demonstrates the versatility of tetrahydroquinoline derivatives in synthetic chemistry. These compounds have been fully characterized by various spectral analyses, paving the way for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Catalyst-Controlled Synthesis
Catalyst-controlled synthetic methods have been developed to access derivatives of tetrahydroquinolines. For example, the use of Cp*Rh(III) catalyst through C–H bond functionalization enables the synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives from N-(pivaloyloxy)-amides with ynamides. This method exhibits good functional group tolerance and excellent regioselectivity, highlighting the potential for targeted synthesis of complex tetrahydroquinoline structures (Niu, Liu, Wei, & Shi, 2018).
Cyclization Reactions
Cobalt-catalyzed cyclization of benzamides with alkynes offers a facile route to isoquinolones, showcasing an innovative method of synthesizing isoquinolone derivatives with potential pharmacological properties. This reaction mechanism includes the regeneration of the active Co(III) species, demonstrating a novel approach to the synthesis of tetrahydroquinoline derivatives (Manoharan & Jeganmohan, 2018).
Alkylation and Metalation Studies
Research on the alkylation and metalation of the isoquinoline skeleton, particularly in the 1-position, has revealed nucleophilic reactivity that can be generated by lithiation of N-pivaloyl and N-phosphinoyl derivatives. This work provides insights into the synthetic versatility of tetrahydroisoquinoline derivatives, offering pathways for the creation of a wide range of alkaloids and other compounds (Seebach, Lohmann, Syfrig, & Yoshifuji, 1983).
Redox-Neutral Annulations
The development of redox-neutral [4 + 2] annulations for the synthesis of isoquinolinones from O-pivaloyl oximes with ketenes represents a significant advancement in the efficient synthesis of these compounds. This approach, which leverages the N-OPiv group, not only simplifies the synthesis process but also opens new avenues for the creation of isoquinolinone derivatives with complex structures (Yang, Liu, Yu, Kong, Lan, & Li, 2018).
properties
IUPAC Name |
2,2-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)10-11-21-16-8-7-15(20-18(23)19(3,4)5)12-14(16)6-9-17(21)22/h7-8,12-13H,6,9-11H2,1-5H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNJABOSKPPPKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398123.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)
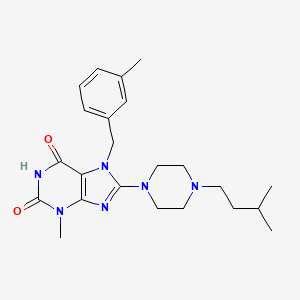
![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)
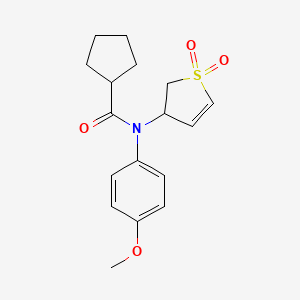
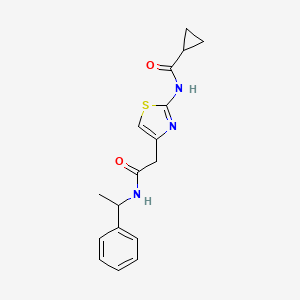
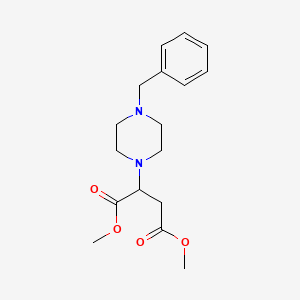
![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)


![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
